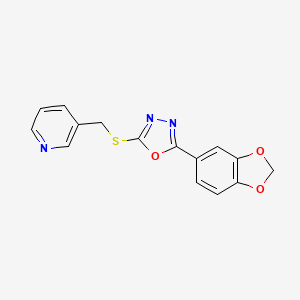
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists alike. In
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the anti-inflammatory and anti-cancer properties of this compound are due to its ability to inhibit certain enzymes and signaling pathways in cells. The fluorescent properties of this compound are due to its ability to bind to metal ions and undergo a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to be non-toxic to cells at certain concentrations, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole. Some of these include:
1. Further exploration of the anti-inflammatory and anti-cancer properties of this compound, including in vivo studies.
2. Development of new synthetic methods for the preparation of this compound and related analogs.
3. Investigation of the fluorescent properties of this compound and its potential applications in biological imaging.
4. Development of new materials for electronic and optical devices based on the unique properties of this compound.
5. Study of the potential toxicity and side effects of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in a variety of scientific research fields. Its unique structure and properties make it an attractive target for synthetic chemists and medicinal chemists, and its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further development.
合成法
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has been reported in the literature. One of the most common methods involves the reaction of 2-(1,3-Benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyridine-3-thiol to yield the desired product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains similar.
科学的研究の応用
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has potential applications in a variety of scientific research fields. One of the most promising areas is in medicinal chemistry, where this compound has been shown to have potent anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. Other potential applications include the development of new materials for electronic and optical devices.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-2-10(7-16-5-1)8-22-15-18-17-14(21-15)11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDJJRQVPXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(3R,4R)-3-hydroxy-4-[(2-methylphenyl)methylamino]cyclopentyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B7440721.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
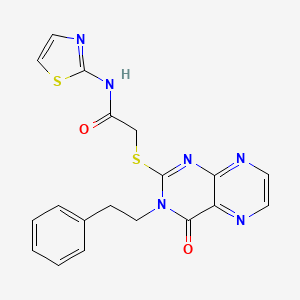

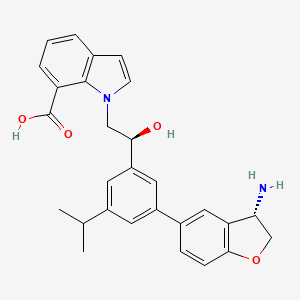
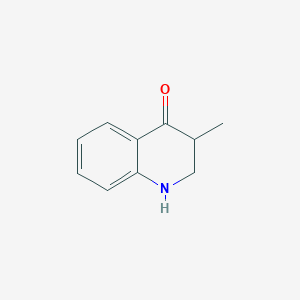

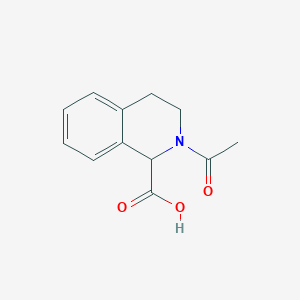

![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)